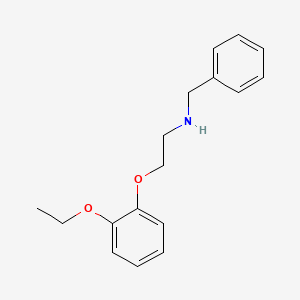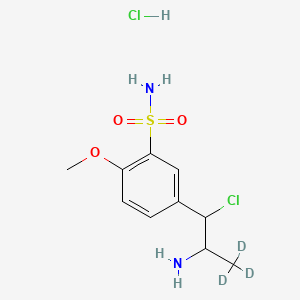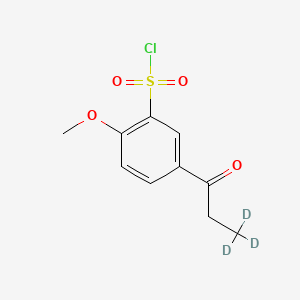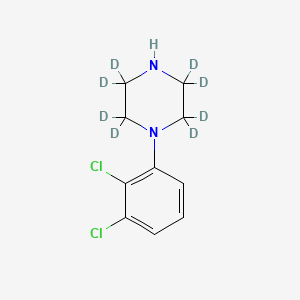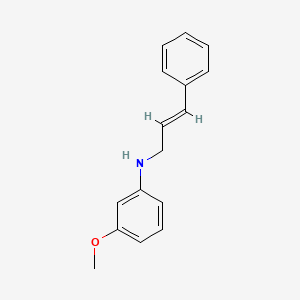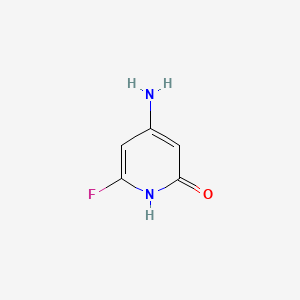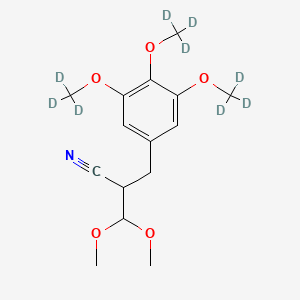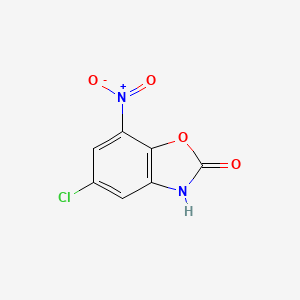
5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one
Übersicht
Beschreibung
5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one is a chemical compound with the linear formula C7H3ClN2O4 . It is a derivative of benzoxazole .
Synthesis Analysis
Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesis of these compounds was confirmed by IR, 1H/13C-NMR, and mass .Molecular Structure Analysis
The molecular structure of 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one is based on structures generated from information available in databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, and mass .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
A study demonstrated the unexpected reactivity of o-nitrosophenol with RCH(2)Br, leading to the synthesis of new heterocyclic compounds including benzoxazoles and benzoxazines through C-H bond cleavage and annulation. This process showcases the versatility of nitrosophenols in synthesizing complex molecules with potential applications in drug design and material science (Yao & Huang, 2010).
Lipophilicity and Hydrophobic Surface Area Analysis
The lipophilicity and specific hydrophobic surface areas of 1,3-benzoxazol-2(3H)-ones, including derivatives substituted with various groups such as fluoro, chloro, and nitro, were investigated using reversed-phase thin-layer chromatography. This research could inform the development of compounds with tailored physical-chemical properties for specific applications (Skibiński, Sławik, & Kaczkowska, 2011).
Anthelmintic and Molecular Docking Studies
Novel 5-nitro-1, 3-benzoxazole derivatives were synthesized and evaluated for in vitro anthelmintic activities. Molecular docking studies of these compounds for the inhibition of β-tubulin, a target protein critical to parasites, suggested potential applications in developing new treatments for parasitic infections (Satyendra et al., 2015).
Vibrational Spectroscopy and Ab Initio Calculations
Vibrational spectroscopic studies and ab initio calculations were performed on 5-nitro-2-(p-fluorophenyl)benzoxazole, providing insights into the molecular structure and vibrational modes of similar benzoxazole derivatives. This research is relevant for understanding the electronic structure and chemical reactivity of benzoxazole compounds (Mary et al., 2008).
Biotransformation by Marine Bacillus sp.
A marine Bacillus sp. strain MW-1 was studied for its ability to decolorize, detoxify, and biotransform 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole. This biotransformation represents a novel microbial pathway for the degradation of nitrophenol pollutants, highlighting the potential of bioremediation in environmental cleanup efforts (Arora & Jain, 2012).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with dopamine d1, d2, and serotonin 5-ht2a receptors .
Mode of Action
It’s suggested that it may block the dopamine d2 receptors in the mesolimbic pathway, leading to an improvement in positive symptoms . It may also block the 5-HT2A receptors in the mesocortical pathway, causing a release of dopamine and stimulation of the D1 receptors in the dorsolateral prefrontal cortex, improving negative and cognitive symptoms .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, blocking the D2 receptors in the nigrostriatal pathway can cause a release of dopamine, partially counteracting the drug’s blockade of D2 receptors, thus reducing extrapyramidal symptoms . Blocking the 5-HT2A receptors in the hypothalamic-infundibular pathway can also cause a release of dopamine, partially counteracting the drug’s blockade of D2 receptors, thus reducing hyperprolactinemia .
Eigenschaften
IUPAC Name |
5-chloro-7-nitro-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O4/c8-3-1-4-6(14-7(11)9-4)5(2-3)10(12)13/h1-2H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZGVTHVMCEWRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)O2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652519 | |
| Record name | 5-Chloro-7-nitro-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
811810-67-0 | |
| Record name | 5-Chloro-7-nitro-2(3H)-benzoxazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=811810-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-7-nitro-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


